4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, also known by its Flavouring Group Evaluation number FL-no: 16.130, is a synthetic compound primarily investigated for its potential use as a flavor modifier in various food categories. [, ] This compound does not occur naturally in botanical or animal sources. []
While specific details of its synthesis are not described in the provided literature, a related paper discusses the use of 2,2-dimethyl-3-dimethylamino-2H-azirine (1) in synthesizing similar compounds. [] This suggests that 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid may be synthesized through a similar pathway involving reactions with carboxylic acids or other relevant reagents. Further research is necessary to confirm the specific synthesis route.
Limited information regarding the physical and chemical properties of 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid is available. One study mentions its use in the form of its hemisulfate monohydrate salt. [] This suggests the compound can form salts, indicating potential solubility in polar solvents. Further research is needed to determine properties like melting point, boiling point, solubility, and spectroscopic characteristics.
The primary application of 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid, as identified in the research, is its potential use as a flavor modifier in various food categories. [, ] It is intended to be added to specific food categories at defined levels to enhance or alter their taste profile.
Safety evaluations conducted by the EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) concluded that 4-Amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid and its hemisulfate monohydrate salt do not pose safety concerns at the estimated dietary exposure levels calculated using the added portions exposure technique (APET). [] These studies involved genotoxicity assessments, 90-day dietary administration studies in rats, and developmental toxicity evaluations in rats, all showing no adverse effects. []
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